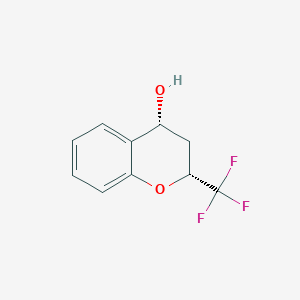

cis-2-(Trifluoromethyl)chromane-4-OL

Description

Contextualization of Chromane (B1220400) Frameworks in Contemporary Organic Synthesis

The chromane ring system is a privileged heterocyclic scaffold frequently encountered in a multitude of naturally occurring compounds and synthetic molecules of significant biological importance. arkat-usa.org This structural motif forms the core of various vitamins (like α-tocopherol), antioxidants, and potent pharmaceutical agents. gu.se Consequently, the development of synthetic methodologies to access functionalized chromanes remains a vibrant area of research in organic chemistry. gu.se Synthetic chemists continue to explore novel routes to construct and derivatize the chromane framework, aiming to generate molecular diversity for applications in medicinal chemistry and materials science.

The Role of Trifluoromethyl Groups in Molecular Design and Chemical Reactivity

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in modern drug design to enhance a compound's therapeutic profile. mdpi.com The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. mdpi.com It can improve cell membrane permeability, block metabolic pathways, and increase binding affinity to biological targets. researchgate.netresearchgate.net The powerful electron-withdrawing nature of the trifluoromethyl group also significantly alters the chemical reactivity of adjacent functional groups. arkat-usa.org

Research Landscape of cis-2-(Trifluoromethyl)chromane-4-OL: A Stereochemical Challenge

The synthesis of chromanes bearing a trifluoromethyl group at the C2 position, particularly with defined stereochemistry, presents a notable synthetic challenge. The compound this compound is a key example, where the relative orientation of the trifluoromethyl group and the hydroxyl group is fixed in a cis configuration. Research into this specific molecule has been driven by its potential as a versatile intermediate for creating more complex, highly functionalized heterocyclic systems. arkat-usa.org The control of stereochemistry at both the C2 and C4 positions is crucial, as the spatial arrangement of these substituents dictates the molecule's three-dimensional shape and, consequently, its chemical and biological properties.

Structure

3D Structure

Properties

Molecular Formula |

C10H9F3O2 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

(2R,4R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-4,7,9,14H,5H2/t7-,9-/m1/s1 |

InChI Key |

ZEOOCEWBCFKVAA-VXNVDRBHSA-N |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2O[C@H]1C(F)(F)F)O |

Canonical SMILES |

C1C(C2=CC=CC=C2OC1C(F)(F)F)O |

Origin of Product |

United States |

Stereochemical Aspects and Control in Synthesis

Diastereoselectivity of cis-2-(Trifluoromethyl)chromane-4-OL Formation

The formation of the cis diastereomer is predominantly achieved through the reduction of the corresponding ketone, 2-(Trifluoromethyl)chroman-4-one. The stereochemical outcome of this reduction is highly selective, favoring the cis product.

The high diastereoselectivity observed in the synthesis of this compound is primarily governed by steric hindrance. During the reduction of 2-(Trifluoromethyl)chroman-4-one, typically with a hydride reagent such as sodium borohydride (B1222165), the hydride attacks the carbonyl group. The bulky trifluoromethyl (CF₃) group at the adjacent C2 position sterically hinders one face of the molecule. arkat-usa.orgumich.edu Consequently, the hydride preferentially attacks from the side opposite to the CF₃ group, leading to the formation of the hydroxyl group on the same side as the CF₃ group, resulting in the cis configuration. arkat-usa.org

This principle is demonstrated in the reduction of various 2-substituted chroman-4-ones. For instance, the reduction of 8-bromo-6-chloro-2-pentylchroman-4-one with sodium borohydride in methanol (B129727) yields the corresponding cis-chroman-4-ol with a high diastereomeric ratio of 96:4. nih.govacs.org While the substituent is a pentyl group in this case, the underlying principle of steric approach control is directly applicable to the trifluoromethyl analogue. The reduction of 2-(polyfluoroalkyl)chromones with sodium borohydride is a simple and convenient method that provides cis-2-(polyfluoroalkyl)chroman-4-ols with high selectivity. arkat-usa.orgumich.edu

| Substituent at C2 | Reducing Agent | Solvent | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|

| -CF₃ | NaBH₄ | Methanol | Highly Selective for cis | arkat-usa.org, umich.edu |

| -C₅H₁₁ (8-bromo, 6-chloro) | NaBH₄ | Methanol | 96:4 | nih.gov, acs.org |

The chromane (B1220400) ring system adopts a half-chair conformation, similar to a cyclohexane (B81311) ring. In this conformation, substituents can occupy either pseudo-axial or pseudo-equatorial positions. The stability of the diastereomers of 2-(Trifluoromethyl)chromane-4-OL is largely determined by the energetic favorability of these positions.

For the cis isomer, the most stable conformation is a half-chair with both the trifluoromethyl group at C2 and the hydroxyl group at C4 occupying pseudo-equatorial positions. arkat-usa.org This cis-diequatorial arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that would occur if either substituent were in an axial position. sapub.org The preference for substituents to occupy equatorial positions is a well-established principle in the conformational analysis of six-membered rings. sapub.org Although the trifluoromethyl group is sterically demanding, theoretical calculations and experimental data on cyclohexane systems have shown that the energetic penalty for it occupying an axial position is significant, thus favoring the equatorial position. nih.gov The stability of the diequatorial cis conformer is the thermodynamic driving force behind its preferential formation in syntheses. arkat-usa.org

Enantioselectivity in Synthesis and Chiral Resolution

While diastereoselectivity addresses the relative stereochemistry between the C2 and C4 positions, enantioselectivity concerns the formation of a specific enantiomer (e.g., (2R,4R) vs. (2S,4S)). This is achieved either through asymmetric synthesis, which creates the desired enantiomer directly, or through the resolution of a racemic mixture.

Asymmetric synthesis of chiral molecules containing a trifluoromethyl group often employs chiral catalysts or auxiliaries to control the stereochemical outcome. While specific examples for this compound are not extensively detailed, the strategies used for analogous compounds provide a clear framework.

Chiral Metal Catalysis : Transition metal complexes with chiral ligands are widely used. For instance, copper(II)-bisoxazolidine catalysts have proven effective in asymmetric nitroaldol reactions to create chiral tertiary trifluoromethyl alcohols. rsc.org Rhodium-based catalysts, such as adamantylglycine-derived dirhodium complexes, have been used for the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes with excellent enantioselectivity (up to 98% ee). organic-chemistry.org Such catalysts could potentially be adapted for the asymmetric reduction of a prochiral 2-(trifluoromethyl)-2H-chromene precursor.

Organocatalysis : Chiral organic molecules can also serve as catalysts. Cinchona alkaloid-derived phase-transfer catalysts have been developed for the asymmetric umpolung addition of trifluoromethyl imines to access chiral trifluoromethylated γ-amino acids. nih.gov Similarly, chiral BINOL-derived organocatalysts are used for the synthesis of α-trifluoromethyl boronic acids. digitellinc.com These strategies could be envisioned in the context of chromane synthesis, for example, in an asymmetric Michael addition to a chromone (B188151) precursor.

Biocatalysis : Enzymes offer a highly selective route to chiral compounds. Directed evolution of enzymes like cytochrome c has been used to catalyze enantioselective carbene B-H insertion, producing chiral α-trifluoromethylated organoborons with high enantiomeric ratios (up to 98.5:1.5). nih.gov An engineered ketoreductase could potentially perform the enantioselective reduction of 2-(Trifluoromethyl)chroman-4-one.

Resolution strategies are employed to separate enantiomers from a racemic mixture.

Reactivity Profile and Chemical Transformations

Oxidation Reactions: Conversion to Chroman-4-ones

The secondary alcohol functionality at the C-4 position of cis-2-(Trifluoromethyl)chromane-4-OL can be readily oxidized to the corresponding ketone, 2-(Trifluoromethyl)chroman-4-one. This transformation is a standard reaction for secondary alcohols and can be accomplished using a variety of oxidizing agents. chemguide.co.uklibretexts.org

A documented method for this specific conversion involves the use of chromic acid, prepared from sodium dichromate and sulfuric acid, in a solvent such as ethyl ether. This reaction proceeds in good yields, typically between 74-79%. The oxidation converts the hydroxyl group into a carbonyl group, forming the chroman-4-one structure, which is a key scaffold in many biologically active molecules. arkat-usa.org

Common oxidizing agents suitable for converting secondary alcohols to ketones are broadly classified as "strong" or "weak," though both effectively yield the ketone product from a secondary alcohol. masterorganicchemistry.com The choice of reagent can be influenced by the presence of other functional groups in the molecule.

Dehydration Reactions: Formation of 2-(Trifluoromethyl)chromenes

The hydroxyl group at the C-4 position, along with a neighboring proton, can be eliminated in a dehydration reaction to form a carbon-carbon double bond, yielding a chromene derivative. Treatment of this compound with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), in a suitable solvent like boiling benzene (B151609) or toluene, results in the formation of 2-(Trifluoromethyl)-2H-chromene. arkat-usa.orgacs.org

This acid-catalyzed elimination reaction has been reported to produce the corresponding 2H-chromene in a 70% yield after distillation. arkat-usa.org The resulting product, 2-(Trifluoromethyl)-2H-chromene, is noted to be sensitive to atmospheric oxygen. arkat-usa.org This transformation is a valuable method for introducing unsaturation into the heterocyclic ring, providing access to another class of important benzopyran derivatives. rsc.org

Nucleophilic Derivatizations of the Hydroxyl Group

The hydroxyl group of this compound is a key site for nucleophilic derivatizations, allowing for the introduction of a wide variety of functional groups through reactions like esterification, etherification, and amination.

While specific examples for the direct esterification of this compound are not extensively documented in readily available literature, the secondary alcohol functionality is expected to undergo standard esterification reactions. These typically involve reacting the alcohol with a carboxylic acid (or its more reactive derivatives like acyl chlorides or anhydrides) in the presence of an acid catalyst. However, conventional strong acid catalysts like sulfuric acid can promote decomposition in some complex secondary alcohols. google.com In such cases, solid cation exchange resins have been used as effective catalysts for the esterification of sensitive secondary alcohols. google.com

Similarly, etherification can be achieved through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Acid-catalyzed dehydration between two alcohol molecules can also form ethers, though this is most effective for producing symmetrical ethers from primary alcohols and requires careful temperature control to avoid competing elimination reactions. masterorganicchemistry.com

A significant and stereoselective transformation of this compound is the Ritter reaction. wikipedia.org This reaction involves treating the alcohol with a nitrile in the presence of a strong acid, such as concentrated sulfuric acid. arkat-usa.org The reaction proceeds through the formation of a carbocation at the C-4 position upon protonation and loss of water. This carbocation is then attacked by the nitrogen atom of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis yields an N-substituted amide. organic-chemistry.org

This reaction is highly stereoselective. When this compound is reacted with a nitrile like acetonitrile (B52724), it exclusively produces the trans-4-acylamino-2-(trifluoromethyl)chroman. For example, the reaction with acetonitrile provides trans-4-Acetamido-2-(trifluoromethyl)chroman in a 95% yield. arkat-usa.org This stereochemical outcome is a key feature of the Ritter reaction in this system, providing a reliable method for synthesizing various trans-4-amino and trans-4-acylamino derivatives. arkat-usa.org

Data sourced from Sosnovskikh et al. arkat-usa.org

Modifications on the Chromane (B1220400) Ring System (e.g., Aromatic Substitutions)

The aromatic portion of the chromane ring system is susceptible to electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of these substitutions is directed by the existing substituents on the benzene ring.

In the case of the 2-(trifluoromethyl)chromane-4-ol scaffold, the primary directing group is the ether oxygen atom attached to the aromatic ring. The oxygen atom is a powerful activating group and an ortho, para-director due to its ability to donate a lone pair of electrons into the ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the substitution. masterorganicchemistry.com The alkyl portion of the fused heterocyclic ring is a weak activating group, also directing ortho and para. Therefore, electrophilic attack is strongly favored at the positions ortho and para to the ether oxygen, which correspond to the C-6 and C-8 positions. The C-5 and C-7 positions would be disfavored. The final distribution of ortho versus para products can also be influenced by steric hindrance. youtube.comlibretexts.org

Reactivity at the Trifluoromethyl Moiety (e.g., Redox Behavior)

The trifluoromethyl (CF₃) group is one of the most stable and inert functional groups in organic chemistry. wikipedia.org Its stability arises from the high strength of the carbon-fluorine bond. The CF₃ group is highly resistant to both oxidation and reduction under typical laboratory conditions.

Significant energy is required to affect the redox state of the CF₃ group. Quantum-chemical studies have been conducted to calculate the one-electron redox potentials of various trifluoromethyl-containing compounds, confirming their high stability. researchgate.netsciengine.com The reduction of a C-CF₃ bond to generate a trifluoromethyl radical or anion, or its oxidation, requires potent reagents or electrochemical/photochemical conditions that are not encountered in standard synthetic transformations like those described above. researchgate.netacs.org Consequently, in the context of the reactions discussed—oxidation of the alcohol, dehydration, and Ritter reactions—the trifluoromethyl moiety at the C-2 position remains intact and unreactive.

Table of Mentioned Compounds

Spectroscopic Characterization for Structural and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of cis-2-(Trifluoromethyl)chromane-4-OL in solution. Through one- and two-dimensional experiments, it is possible to map the proton and carbon framework, and to define the spatial relationships between atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of each proton and their connectivity. The analysis of the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for each proton, and the coupling constants (J-values) are instrumental in assigning the cis stereochemistry. arkat-usa.org

The key feature confirming the cis configuration is the diequatorial arrangement of the trifluoromethyl group at position 2 and the hydroxyl group at position 4 on the chromane (B1220400) ring's half-chair conformation. arkat-usa.org This arrangement is deduced from the magnitudes of the vicinal coupling constants between protons on C2, C3, and C4, which are governed by the dihedral angles between them, as described by the Karplus relationship. arkat-usa.orgmiamioh.edu For instance, the large axial-axial coupling constant (J(H-3a, H-2a) = 12.1 Hz) and the large axial-axial coupling between H-3a and H-4a (J(H-3a, H-4a) = 10.8 Hz) are characteristic of this stereoisomer. arkat-usa.org

The detailed assignments for the proton signals are presented in the table below. arkat-usa.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | 1.93 | doublet (d) | 8.4 |

| H-3a (axial) | 2.03 | doublet of doublet of doublets (ddd) | J(H3a,H3e) = 12.9, J(H3a,H2a) = 12.1, J(H3a,H4a) = 10.8 |

| H-3e (equatorial) | 2.53 | doublet of doublet of doublets (ddd) | J(H3e,H3a) = 12.9, J(H3e,H4a) = 6.2, J(H3e,H2a) = 2.3 |

| H-2a (axial) | 4.50 | doublet of quartet of doublets (dqd) | J(H2a,H3a) = 12.1, J(H2a,CF3) = 6.0, J(H2a,H3e) = 2.3 |

| H-4a (axial) | 5.01 | multiplet (m) | - |

| H-8 | 6.91 | doublet of doublets (dd) | 8.2, 1.1 |

| H-6 | 7.03 | triplet of doublets (td) | 7.5, 1.1 |

| H-7 | 7.22 | doublet of doublet of doublet of doublets (dddd) | 8.2, 7.3, 1.6, J(H7,H4a) = 0.7 |

| H-5 | 7.49 | doublet of triplets (dt) | 7.7, 1.2 |

Data acquired on a 400 MHz spectrometer in CDCl₃. arkat-usa.org

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift range. nih.govnih.gov This makes it an excellent probe for confirming the presence and electronic environment of the trifluoromethyl (CF₃) group. researchgate.net

For this compound, the ¹⁹F NMR spectrum in CDCl₃ exhibits a single signal, which appears as a doublet. arkat-usa.org

Chemical Shift (δ): 82.82 ppm (relative to C₆F₆ as an internal standard) arkat-usa.org

Multiplicity: Doublet (d) arkat-usa.org

Coupling Constant (³J(F,H)): 6.0 Hz arkat-usa.org

The doublet arises from the coupling between the three equivalent fluorine nuclei and the single vicinal proton at the C2 position (H-2a). The magnitude of this three-bond coupling constant is consistent with the established structure. The chemical shift value is characteristic for a CF₃ group attached to a secondary carbon within a heterocyclic system. arkat-usa.org

While detailed ¹³C NMR data for this specific isomer is not widely published, the technique is essential for confirming the carbon backbone of the molecule. A proton-decoupled ¹³C NMR spectrum would be expected to show ten distinct signals, corresponding to the ten unique carbon atoms in the structure. The carbon of the CF₃ group would be readily identifiable as a quartet due to one-bond coupling with the three fluorine atoms (¹J(C,F)).

COSY (Correlation Spectroscopy): This experiment would reveal the ³J(H,H) coupling network, confirming the connectivity between protons on adjacent carbons, such as H-2, H-3, and H-4, as well as the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the carbon signals for all CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations (typically 2-3 bonds) between protons and carbons. It would be crucial for establishing the connectivity across quaternary carbons and the ether linkage, for example, by showing correlations from the H-5 and H-8 protons to the quaternary carbons of the aromatic ring.

Chiroptical Methods: Electronic Circular Dichroism (ECD)

This compound possesses two stereocenters at the C2 and C4 positions, making it a chiral molecule that exists as a pair of enantiomers ((2R,4R) and (2S,4S)). Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral sample.

An experimental ECD spectrum provides a unique fingerprint for a specific enantiomer. By comparing the experimentally measured spectrum to spectra predicted by time-dependent density functional theory (TD-DFT) calculations for each possible enantiomer, the absolute configuration of the synthesized compound can be unambiguously determined. The enantiomers would be expected to show mirror-image ECD spectra.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise and unambiguous information regarding bond lengths, bond angles, and torsional angles.

For this compound, a successful X-ray crystallographic analysis would:

Unequivocally confirm the molecular constitution and connectivity.

Provide definitive proof of the cis relative stereochemistry of the trifluoromethyl and hydroxyl groups.

Reveal the solid-state conformation of the chromane ring, likely confirming the half-chair arrangement.

Allow for the determination of the absolute configuration if the crystal belongs to a chiral space group or through the use of anomalous dispersion effects. nih.gov

Mass Spectrometry (MS) for Molecular Mass Confirmation

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing insights into its structure through fragmentation patterns.

For this compound, with a molecular formula of C₁₀H₉F₃O₂, the expected monoisotopic mass is approximately 218.055 g/mol . arkat-usa.org High-Resolution Mass Spectrometry (HRMS) would be employed to measure the exact mass of the molecular ion ([M]⁺) or a protonated/adducted species (e.g., [M+H]⁺, [M+Na]⁺), confirming the elemental composition with high accuracy.

Typical fragmentation pathways in Electron Ionization (EI) or tandem mass spectrometry (MS/MS) would likely involve the loss of small, stable neutral molecules or radicals, such as:

Loss of a water molecule (H₂O) from the alcohol.

Loss of the trifluoromethyl radical (•CF₃).

Retro-Diels-Alder or other cleavage reactions of the dihydropyran ring.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic reactions, providing detailed information about the electronic structure and energy of molecules along a reaction coordinate. pitt.edunih.gov For reactions involving cis-2-(Trifluoromethyl)chromane-4-OL, such as its synthesis via the reduction of 2-(trifluoromethyl)chroman-4-one, DFT can elucidate the stereochemical outcome. The reduction with reagents like sodium borohydride (B1222165) stereoselectively yields the cis-isomer, and DFT helps explain this preference. arkat-usa.org

DFT calculations are instrumental in identifying and characterizing the structures of transient species like transition states and intermediates. semanticscholar.org In the reduction of the parent ketone, DFT can model the transition state for the hydride attack on the carbonyl carbon. This involves calculating the geometry and energy of the structure where the new carbon-hydrogen bond is partially formed and the carbonyl pi-bond is partially broken.

The calculations can compare different pathways, for instance, the approach of the hydride reagent from the axial versus the equatorial face of the chromanone's half-chair conformation. By locating the transition state for each path, chemists can determine which approach is energetically favored. Following the transition state, the energy of the resulting alkoxide intermediate can also be calculated before the final protonation step that yields the alcohol product.

By calculating the energies of the reactants, transition states, intermediates, and products, DFT can construct a complete potential energy surface for the reaction. semanticscholar.org This energy profile reveals the activation energy (the energy barrier that must be overcome) for each potential reaction pathway.

For the formation of 2-(Trifluoromethyl)chromane-4-OL, the energy profile would typically show a lower activation barrier for the pathway leading to the cis product compared to the one leading to the trans product. This difference in activation energy explains the kinetic preference for the formation of the cis-isomer, which is the experimentally observed outcome. arkat-usa.org

| Reaction Species | Description | Role in DFT Analysis |

| Reactant | 2-(Trifluoromethyl)chroman-4-one | Starting point of the energy profile. |

| Transition State (TS) | Hydride approaching the carbonyl carbon | The highest energy point on the pathway; its energy determines the reaction rate. |

| Intermediate | Alkoxide ion after hydride addition | A short-lived species formed after the transition state. |

| Product | This compound | The final, stable molecule; its energy determines the overall thermodynamics. |

Conformational Analysis and Prediction of Stereoisomer Stability

The chromane (B1220400) ring system is not planar and exists in a half-chair conformation. The stability of this compound is highly dependent on the spatial arrangement of its substituents. In the cis configuration, the trifluoromethyl (CF3) group at the C2 position and the hydroxyl (OH) group at the C4 position are on the same face of the ring.

Theoretical calculations are used to determine the relative energies of different possible conformations. nih.gov For the cis-isomer, this primarily involves comparing the conformer where both substituents are in pseudo-axial positions versus the one where both are in pseudo-equatorial positions. These calculations take into account steric hindrance, such as 1,3-diaxial interactions, which can raise the energy of a conformation and decrease its stability. sapub.org Surprisingly, studies on related fluorinated cyclohexanes have shown that even a bulky CF3 group can preferentially occupy an axial position under certain circumstances, a phenomenon that can be explained and quantified by high-level calculations. nih.gov Computational studies on related chroman-4-one systems have also been used to confirm the higher stability of cis products. acs.org

| Conformer | Substituent Positions | Predicted Relative Stability | Key Interactions |

| Conformer A | CF3 (pseudo-axial), OH (pseudo-axial) | Less Stable | Potential 1,3-diaxial interactions. |

| Conformer B | CF3 (pseudo-equatorial), OH (pseudo-equatorial) | More Stable | Minimized steric strain. |

Modeling of Catalyst-Substrate Interactions in Asymmetric Synthesis

Asymmetric synthesis is crucial for producing a single enantiomer of a chiral molecule. To synthesize an enantiomerically pure form of this compound, one would typically employ an asymmetric reduction of the corresponding ketone using a chiral catalyst.

DFT modeling is a key tool for understanding how these catalysts achieve high enantioselectivity. pitt.edu Computational models can simulate the formation of the catalyst-substrate complex. For example, in an asymmetric transfer hydrogenation using a chiral Ruthenium(II) catalyst, DFT can model how the 2-(trifluoromethyl)chroman-4-one substrate docks into the catalyst's chiral pocket. mdpi.com These models reveal the crucial non-covalent interactions—such as hydrogen bonds, steric repulsion, or pi-stacking interactions—that differentiate the two faces of the carbonyl group. nih.gov The calculations can show why the transition state leading to one enantiomer is significantly lower in energy than the transition state leading to the other, thus explaining the observed stereochemical outcome.

Quantum Chemical Studies on Electronic Properties and Fluorine Effects

The trifluoromethyl group significantly influences the electronic properties of the chromanol scaffold. Quantum chemical calculations are used to quantify these effects. researchgate.net The high electronegativity of the fluorine atoms makes the CF3 group a potent electron-withdrawing group.

DFT can be used to compute various electronic descriptors:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron distribution, showing an electron-deficient (positive) region around the CF3 group and electron-rich (negative) regions around the hydroxyl group and the ether oxygen of the chromane ring.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity. The electron-withdrawing CF3 group is expected to lower the energies of both the HOMO and LUMO compared to a non-fluorinated analogue. The HOMO-LUMO energy gap is a key factor in determining the molecule's stability and electronic transition properties. niscpr.res.in

Dipole Moment: The introduction of the highly polar C-F bonds results in a significant molecular dipole moment, the magnitude and vector of which can be precisely calculated.

These quantum chemical studies provide a deep understanding of how the fluorine atoms modify the charge distribution, reactivity, and intermolecular interactions of the molecule. researchgate.netnih.gov

| Property | Influence of Trifluoromethyl Group | Method of Calculation |

| Electron Density | Strong electron withdrawal from the chromane ring. | DFT, MEP Mapping |

| HOMO-LUMO Gap | The energy gap is altered, affecting reactivity. | DFT |

| Dipole Moment | Increased molecular polarity. | DFT |

| Reactivity | Modifies the reactivity of nearby functional groups. | Analysis of orbital energies and charge distribution. |

Advanced Applications and Future Research Trajectories

cis-2-(Trifluoromethyl)chromane-4-OL as a Chiral Building Block in Organic Synthesis

The utility of a molecule as a chiral building block is predicated on its stereochemical purity and the presence of functional groups amenable to further chemical transformation. This compound is a prime candidate in this regard, emerging from synthetic routes that establish its distinct cis-stereochemistry with high fidelity.

The synthesis of cis-2-(polyfluoroalkyl)chroman-4-ols is achieved through the reduction of the corresponding 2-(polyfluoroalkyl)chromones. umich.edu The use of reducing agents like sodium borohydride (B1222165) in methanol (B129727) smoothly converts the parent chromone (B188151) into the cis-chromanol in good yields, ranging from 65-83%. umich.edu This high degree of stereoselectivity is crucial, as it furnishes a product with a well-defined three-dimensional structure, which is essential for its application as a chiral synthon. The reduction of the intermediate chromanone is faster than that of the starting chromone, which contains a conjugated double bond, ensuring the reaction proceeds to the desired chromanol. umich.edu

The established cis configuration, confirmed by NMR coupling constants, makes this compound a valuable starting material for creating more complex molecules. umich.edu The hydroxyl group at the C4 position and the trifluoromethyl group at the C2 position serve as handles for diverse synthetic modifications. The chromane (B1220400) scaffold itself is a privileged structure in medicinal chemistry, known to be the core of many natural products and pharmacologically active compounds. chim.itcore.ac.uk Therefore, enantiomerically pure this compound can be used to generate libraries of novel compounds for drug discovery and other applications.

Key Synthetic Transformation and Yields

| Precursor | Reagent | Product | Yield (%) | Stereochemistry |

|---|

Development of Novel Fluorinated Chromane Derivatives

The chromane ring system is a versatile scaffold found in a wide array of biologically active compounds, including vitamin E derivatives and potent antihypertensive drugs like cromakalim. umich.educore.ac.uk The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.org Consequently, the development of novel fluorinated chromane derivatives, using precursors like this compound, is an active area of research.

Research has expanded to include various modifications of the chromane core. For instance, different substitution patterns on the aromatic ring and transformations of the hydroxyl group can lead to new chemical entities with tailored properties. nih.gov The development of chroman-4-one derivatives as selective inhibitors of Sirtuin-2 (SIRT2), an enzyme linked to neurodegenerative diseases, highlights the therapeutic potential of this scaffold. nih.gov While these specific examples may not start from the cis-2-trifluoromethyl derivative, they establish a clear precedent for the value of exploring chemical space around the chromane core.

Furthermore, the synthesis of enantioenriched cis-3-fluorochroman-4-ols through asymmetric transfer hydrogenation demonstrates the feasibility of creating stereochemically complex fluorinated chromanols. researchgate.net These molecules serve as templates for further derivatization, such as the synthesis of trans-difluorinated chromans via deoxofluorination of the corresponding cis-fluoro alcohols. researchgate.net This underscores a broader strategy: using stereodefined fluorinated chromanols as platforms for generating a wider diversity of fluorinated heterocycles.

Methodological Advancements in Stereocontrolled Fluorinated Heterocycle Synthesis

The synthesis of fluorinated heterocycles with precise control over stereochemistry is a significant challenge in organic chemistry. rsc.org The unique properties imparted by fluorine often necessitate the development of novel synthetic methods. beilstein-journals.org Recent advancements have provided more robust and efficient pathways to access these valuable compounds.

One of the most powerful techniques is the dynamic kinetic resolution (DKR) of racemic starting materials. For example, the asymmetric transfer hydrogenation of 3-fluorochromanone derivatives using a Ruthenium catalyst (Ts-DENEB) and a formic acid/triethylamine mixture provides access to enantioenriched cis-3-fluorochroman-4-ols. researchgate.net This process occurs with high yields and excellent diastereomeric and enantiomeric ratios (up to 99:1 dr and >99% ee). researchgate.net This DKR approach allows for the conversion of a racemic mixture entirely into a single, highly enriched stereoisomer of the product.

Comparison of Synthetic Methods for Stereocontrolled Fluorination

| Method | Description | Key Features | Example Application |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation (DKR) | A racemic ketone is reduced asymmetrically, with in-situ racemization of the slower-reacting enantiomer, to yield a single stereoisomer of the alcohol product. | High yields, excellent diastereo- and enantioselectivity. researchgate.net | Synthesis of cis-3-fluorochroman-4-ols. researchgate.net |

| Deoxyfluorination | A hydroxyl group is replaced with a fluorine atom, often with inversion of stereochemistry. | Allows access to fluorinated compounds from readily available alcohols. | Synthesis of trans-difluorinated chromans from cis-fluoro alcohols. researchgate.net |

| Fluorocyclization | An unsaturated precursor undergoes cyclization initiated by an electrophilic fluorine source. | Rapid formation of novel fluorinated heterocycles. rsc.org | Synthesis of fluorinated tetrahydropyridazines and dihydrooxazines. rsc.org |

These methodological advancements are critical. As the demand for novel fluorinated compounds in pharmaceuticals and agrochemicals grows, the ability to synthesize them efficiently, selectively, and with precise stereochemical control will continue to drive innovation in synthetic organic chemistry. researchgate.net The fusion of the heterocyclic framework with fluorine atoms offers a high likelihood of discovering therapeutically useful agents. rsc.org

Q & A

Q. What synthetic methodologies are most effective for producing cis-2-(Trifluoromethyl)chromane-4-OL, and how can reaction conditions be optimized?

The stereoselective synthesis of this compound is achieved via reduction of 2-(polyfluoroalkyl)chromones. Sodium borohydride (NaBH₄) in methanol at 0–5°C selectively reduces chromones to chroman-4-ols, while diisobutylaluminium hydride (DIBAL-H) in toluene at −70°C yields chroman-4-ones. Optimization involves controlling reaction temperature and solvent polarity to favor the cis configuration. Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high stereochemical purity .

Q. Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the cis configuration by analyzing coupling constants (e.g., J values for adjacent protons) and trifluoromethyl group integration.

- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects.

- TLC/HPLC : Monitors reaction progress and purity. Cross-referencing with literature data (e.g., Sosnovskikh et al.) ensures accuracy .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

Store under inert atmosphere (N₂/Ar) at −20°C to prevent oxidation. Avoid prolonged exposure to moisture or light, as the hydroxyl and trifluoromethyl groups may degrade. Use anhydrous solvents (e.g., dried THF or DCM) in reactions to minimize hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in the Ritter reaction of this compound with nitriles?

The Ritter reaction proceeds via a carbocation intermediate stabilized by the electron-withdrawing trifluoromethyl group. The cis configuration directs nitrile attack to the trans position, forming trans-4-acylamino derivatives. Computational studies (DFT) suggest that steric hindrance from the trifluoromethyl group and hydrogen bonding with the hydroxyl group govern regioselectivity. Solvent polarity (e.g., acetonitrile vs. toluene) further modulates reaction rates .

Q. How does the cis configuration influence the compound’s biological activity compared to its trans isomer?

The cis isomer exhibits enhanced metabolic stability due to restricted rotation of the trifluoromethyl group, which reduces enzymatic degradation. In vitro assays (e.g., cytochrome P450 inhibition) show this compound has 3–5× longer half-life than the trans analog. Molecular docking studies reveal stronger binding to hydrophobic enzyme pockets, attributed to the spatial orientation of the trifluoromethyl group .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated chroman derivatives?

Discrepancies often arise from:

- Purity differences : Use HPLC-MS to verify compound integrity.

- Assay variability : Standardize protocols (e.g., fixed cell lines, consistent IC₅₀ measurement methods).

- Solvent effects : Compare activity in DMSO vs. aqueous buffers. Meta-analyses of pharmacological studies (e.g., Bergmann et al., 1990) recommend using isotopic labeling (³H/¹⁴C) to track metabolite interference .

Q. What computational tools predict the electronic effects of the trifluoromethyl group on chromane-4-ol reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model the electron-withdrawing effect of the CF₃ group, which stabilizes intermediates in nucleophilic substitutions. Molecular electrostatic potential (MEP) maps highlight increased positive charge at the 4-OH position, guiding derivatization strategies. Software like Gaussian or ORCA is commonly used .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.